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molecular formula C11H6N2O B1298732 1,8-Diazafluoren-9-one CAS No. 54078-29-4

1,8-Diazafluoren-9-one

Cat. No. B1298732
M. Wt: 182.18 g/mol
InChI Key: FOSUVSBKUIWVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300642

Procedure details

A quantity of 3.62 g (20 mmoles) of 1,8-diazafluoren-9-one and 3.2 g (0.1 mole) of hydrazine was heated in 30 ml of diethyleneglycol at 100° for 1 hour, then heated rapidly to 200° and kept there for one hour (or until TLC showed the complete disappearance of starting material). Yield 2.6 g.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][N:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.NN>C(O)COCCO>[N:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][N:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
N1=CC=CC=2C3=CC=CN=C3C(C12)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated rapidly to 200°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC=CC=2C3=CC=CN=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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